BIS(2-HYDROXYETHYL)AMINE-D11
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Overview
Description
BIS(2-HYDROXYETHYL)AMINE-D11 is a deuterated form of BIS(2-HYDROXYETHYL)AMINE, which is a commonly used chelating agent in various chemical and biological applications. The deuterated form is used in research and development to study the biological activity and mechanism of action of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
BIS(2-HYDROXYETHYL)AMINE-D11 can be synthesized by reacting ethylene oxide with deuterated ammonia (ND3) to produce deuterated ethanolamine (HOCD2CH2ND2). This intermediate is then further reacted with another equivalent of ethylene oxide to yield this compound .
Industrial Production Methods
The industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves the use of deuterated reagents and controlled reaction environments to maintain the integrity of the deuterium atoms .
Chemical Reactions Analysis
Types of Reactions
BIS(2-HYDROXYETHYL)AMINE-D11 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides (Cl-, Br-) are commonly used.
Major Products Formed
Oxidation: Corresponding oxides and hydroxylamines.
Reduction: Primary and secondary amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
BIS(2-HYDROXYETHYL)AMINE-D11 is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of BIS(2-HYDROXYETHYL)AMINE-D11 involves its ability to chelate metal ions, thereby affecting various biochemical pathways. It interacts with molecular targets such as enzymes and receptors, modulating their activity and function. The deuterium atoms in the compound provide stability and resistance to metabolic degradation, enhancing its efficacy in biological systems .
Comparison with Similar Compounds
Similar Compounds
Diethanolamine (DEA): A non-deuterated form with similar chemical properties but different biological activity.
Triethanolamine (TEA): Contains three hydroxyl groups and is used in similar applications but has different reactivity.
Ethanolamine: A simpler compound with one hydroxyl group, used in various industrial applications
Uniqueness
BIS(2-HYDROXYETHYL)AMINE-D11 is unique due to its deuterium content, which provides enhanced stability and resistance to metabolic degradation. This makes it particularly valuable in research and development, where isotopic labeling and stability are crucial.
Properties
CAS No. |
1219804-08-6 |
---|---|
Molecular Formula |
C4H11NO2 |
Molecular Weight |
116.204 |
IUPAC Name |
N,1,1,2,2-pentadeuterio-2-deuteriooxy-N-(1,1,2,2-tetradeuterio-2-deuteriooxyethyl)ethanamine |
InChI |
InChI=1S/C4H11NO2/c6-3-1-5-2-4-7/h5-7H,1-4H2/i1D2,2D2,3D2,4D2,6D,7D/hD |
InChI Key |
ZBCBWPMODOFKDW-DEEHOQBLSA-N |
SMILES |
C(CO)NCCO |
Synonyms |
BIS(2-HYDROXYETHYL)AMINE-D11 |
Origin of Product |
United States |
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